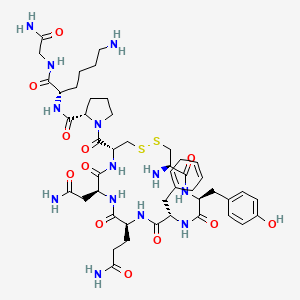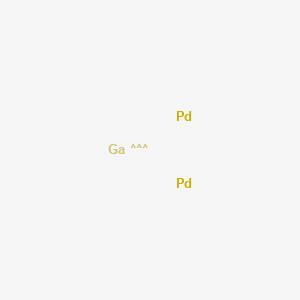![molecular formula C13H22O3 B14476499 Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol CAS No. 68683-23-8](/img/structure/B14476499.png)
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is a compound that combines the properties of propanoic acid and a tricyclic alcohol. Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and flavoring agent in the food industry. Tricyclo[5.2.1.02,6]decan-8-ol, on the other hand, is a more complex structure featuring a tricyclic ring system with an alcohol functional group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol can be achieved through several synthetic routes. One common method involves the esterification of tricyclo[5.2.1.02,6]decan-8-ol with propanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Tricyclo[5.2.1.02,6]decan-8-one or tricyclo[5.2.1.02,6]decan-8-carboxylic acid.
Reduction: Tricyclo[5.2.1.02,6]decan-8-ol.
Substitution: Tricyclo[5.2.1.02,6]decan-8-chloride.
Aplicaciones Científicas De Investigación
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by increasing the levels of ceramide, a pro-apoptotic lipid molecule .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.02,6]decan-8-one: A ketone derivative with similar tricyclic structure.
Dicyclopentanyl methacrylate: A methacrylate ester with a related tricyclic framework.
Uniqueness
Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol is unique due to the presence of both a carboxylic acid and an alcohol functional group within a tricyclic structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
68683-23-8 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O.C3H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;1-2-3(4)5/h6-11H,1-5H2;2H2,1H3,(H,4,5) |
Clave InChI |
VEQXKUHFAZBZRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C1CC2C(C1)C3CC2CC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
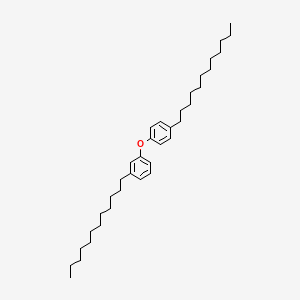
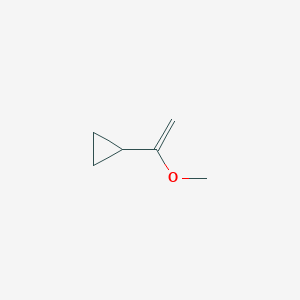
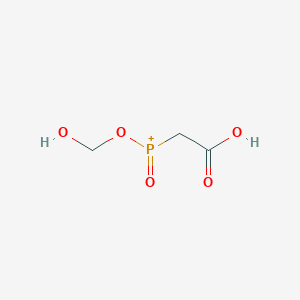
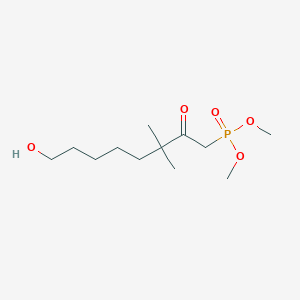
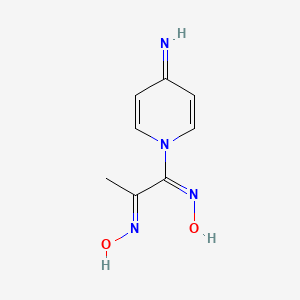
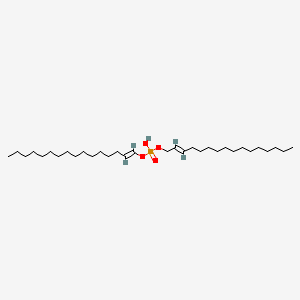
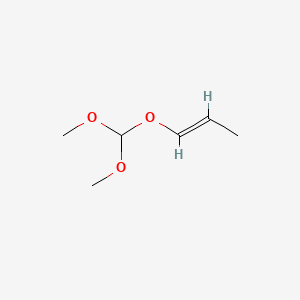
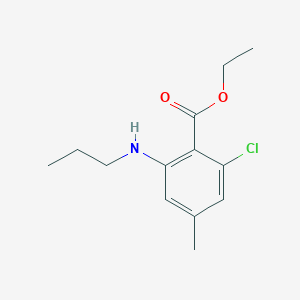
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
